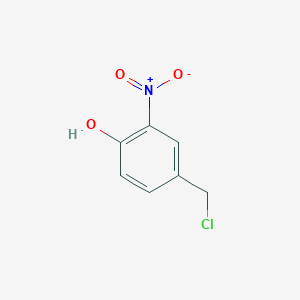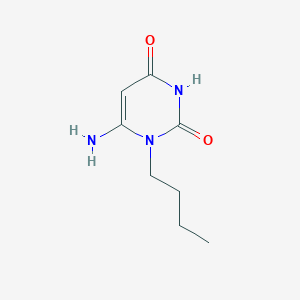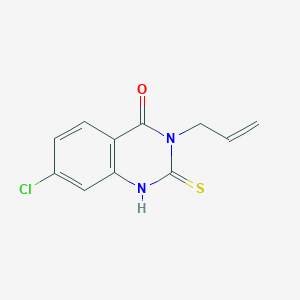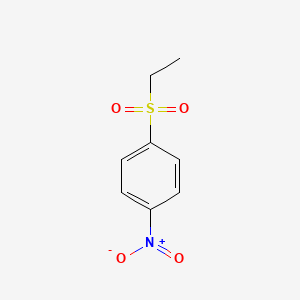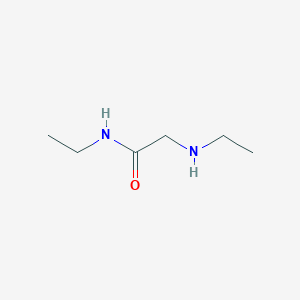
4-(4-Morpholinyl)-picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Morpholinyl)-picolinic acid is a compound that can be associated with morpholine and picolinic acid derivatives. Morpholine is a versatile heterocycle used in various chemical syntheses, including pharmaceuticals and agrochemicals. Picolinic acid, a pyridine derivative, is known for its role in metal chelation and as a building block in coordination chemistry. The combination of these two moieties in 4-(4-Morpholinyl)-picolinic acid suggests potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in several studies. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process involving reductive amination and intramolecular acetalization . Another study reported the synthesis of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which was structurally elucidated using various spectroscopic methods . These synthetic routes provide insights into the potential synthesis of 4-(4-Morpholinyl)-picolinic acid, which could involve similar strategies of functional group transformations and ring formation.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques. For example, the structure of a morpholine derivative was determined using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . The analysis of molecular structure is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and shown to possess antimicrobial activity . Additionally, the formation of charge-transfer complexes with morpholine has been studied, indicating the ability of morpholine derivatives to engage in electron donor-acceptor interactions . These reactions are indicative of the potential reactivity of 4-(4-Morpholinyl)-picolinic acid in forming bioactive compounds or materials with specific electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties and thermal behavior of a morpholine derivative were explored, revealing its potential as a future nonlinear optical (NLO) material . The electrochemical synthesis of 4-picolinic acid, a related compound, has been achieved, demonstrating the feasibility of electrochemical methods in the synthesis of picolinic acid derivatives . These studies suggest that 4-(4-Morpholinyl)-picolinic acid could exhibit unique physical and chemical properties suitable for various applications.
Applications De Recherche Scientifique
-
Morpholine : Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in a variety of industrial applications, including organic synthesis and agriculture .
-
4-(4-Morpholinyl)benzeneboronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It’s stable under recommended storage conditions but is incompatible with oxidizing agents .
-
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) : This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . It’s used in the synthesis of new polyimides .
-
Morpholine : Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in a variety of industrial applications, including organic synthesis and agriculture .
-
4-(4-Morpholinyl)benzeneboronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It’s stable under recommended storage conditions but is incompatible with oxidizing agents .
-
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) : This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . It’s used in the synthesis of new polyimides .
Propriétés
IUPAC Name |
4-morpholin-4-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUXTKNKZIMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368782 |
Source


|
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)-picolinic acid | |
CAS RN |
66933-68-4 |
Source


|
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

